methyl 4-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate
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Overview
Description
Methyl 4-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is often synthesized by condensing ortho-phenylenediamine with formic acid or its equivalents.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The benzimidazole and pyrrole rings are then coupled using a suitable linker, often involving a cyano group to facilitate the reaction.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrrole rings.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 4-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the presence of the benzimidazole moiety, which is known for its pharmacological activities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic benzimidazole.
Albendazole: Another anthelmintic benzimidazole.
Uniqueness
Methyl 4-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate is unique due to its combination of a benzimidazole moiety with a pyrrole ring and a benzoate ester, which is not commonly found in other benzimidazole derivatives .
Properties
IUPAC Name |
methyl 4-[3-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethylpyrrol-1-yl]-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-15-10-18(26(31)33-5)6-9-24(15)30-16(2)11-19(17(30)3)12-20(14-27)25-28-22-8-7-21(32-4)13-23(22)29-25/h6-13H,1-5H3,(H,28,29)/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEUHNKEGSVIKV-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)OC)C)C)C=C(C#N)C3=NC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)OC)C)C)/C=C(/C#N)\C3=NC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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